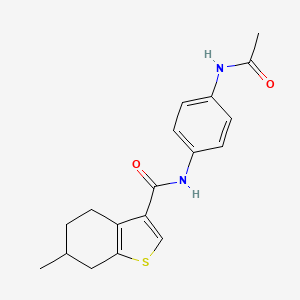![molecular formula C11H17BrClNO2 B2361184 3-氨基-2-[(5-溴-2-甲氧基苯基)甲基]丙烷-1-醇盐酸盐 CAS No. 1909325-57-0](/img/structure/B2361184.png)
3-氨基-2-[(5-溴-2-甲氧基苯基)甲基]丙烷-1-醇盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-2-[(5-bromo-2-methoxyphenyl)methyl]propan-1-ol hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, a bromine atom, and a methoxy group attached to a phenyl ring, along with a propanol side chain. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
科学研究应用
3-Amino-2-[(5-bromo-2-methoxyphenyl)methyl]propan-1-ol hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the development of new materials and chemical products.
作用机制
Target of Action
Compounds with similar structures have been used in suzuki–miyaura coupling reactions , which suggests that this compound might interact with palladium catalysts and organoboron reagents in these reactions.
Mode of Action
In the context of suzuki–miyaura coupling reactions, the compound might participate in oxidative addition and transmetalation processes . Oxidative addition involves the formation of a new bond with a palladium catalyst, while transmetalation involves the transfer of an organic group from boron to palladium .
Biochemical Pathways
In the context of suzuki–miyaura coupling reactions, the compound might be involved in carbon–carbon bond-forming reactions . These reactions are crucial for the synthesis of complex organic molecules.
Pharmacokinetics
The compound’s physical properties such as melting point, boiling point, and molecular weight can be found in chemical databases . These properties can influence the compound’s bioavailability.
Result of Action
As a potential participant in suzuki–miyaura coupling reactions, the compound might contribute to the formation of new carbon–carbon bonds . This can result in the synthesis of new organic molecules.
Action Environment
Suzuki–miyaura coupling reactions, in which this compound might participate, are known for their mild and functional group tolerant reaction conditions . This suggests that the compound might exhibit stability and efficacy under a variety of environmental conditions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-[(5-bromo-2-methoxyphenyl)methyl]propan-1-ol hydrochloride typically involves multiple steps. One common approach includes:
Methoxylation: The addition of a methoxy group to the phenyl ring.
These steps are carried out under controlled conditions using appropriate reagents and catalysts to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced purification techniques ensures consistent quality and compliance with regulatory standards.
化学反应分析
Types of Reactions
3-Amino-2-[(5-bromo-2-methoxyphenyl)methyl]propan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion of the alcohol group to a carbonyl group.
Reduction: Reduction of the bromine atom to a hydrogen atom.
Substitution: Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) and potassium cyanide (KCN).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution can result in various substituted derivatives .
相似化合物的比较
Similar Compounds
- 2-Amino-5-bromo-3-methylpyridine
- 3-Amino-5-bromo-2-methylbenzoate
Uniqueness
3-Amino-2-[(5-bromo-2-methoxyphenyl)methyl]propan-1-ol hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
属性
IUPAC Name |
2-(aminomethyl)-3-(5-bromo-2-methoxyphenyl)propan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO2.ClH/c1-15-11-3-2-10(12)5-9(11)4-8(6-13)7-14;/h2-3,5,8,14H,4,6-7,13H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPPIZMBMBHXFAO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CC(CN)CO.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
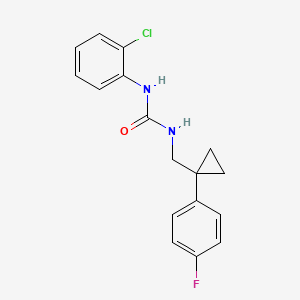
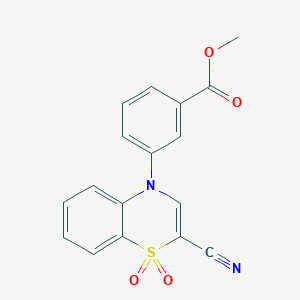
![N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2361103.png)

![2-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl-5,6-dimethyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2361108.png)
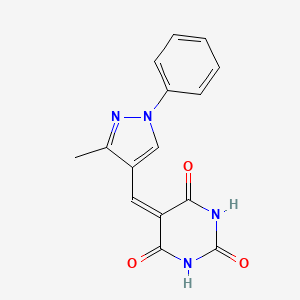
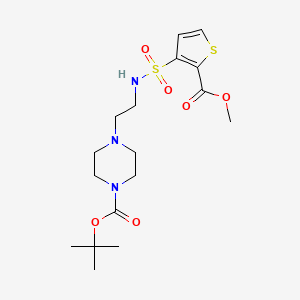
![6-Methoxy-2-(2-morpholinoethyl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2361112.png)
![(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2361114.png)

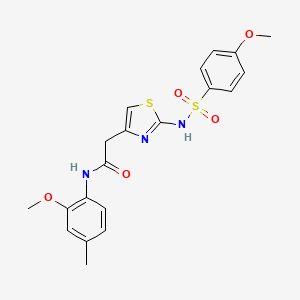
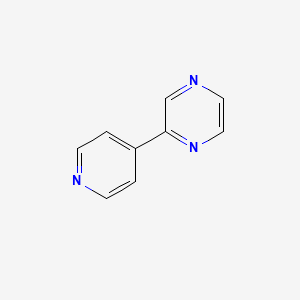
![3-butoxy-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B2361121.png)
